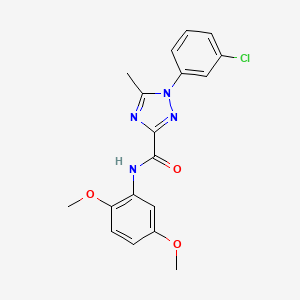![molecular formula C16H12N2O3 B13368402 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B13368402.png)
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione typically involves the diazotization of a primary aromatic amine followed by coupling with a chromene derivative. The process begins with the diazotization of 3-methylaniline using sodium nitrite in an acidic medium to form the diazonium salt. This diazonium salt is then coupled with 2H-chromene-2,4(3H)-dione under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects such as antimicrobial activity by disrupting cell membranes or anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione
- 5-methyl-4-[(3-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione is unique due to its specific structural configuration which imparts distinct chemical and biological properties. Its chromene backbone combined with the azo group makes it particularly effective as a dye and in various biological applications .
Propiedades
Fórmula molecular |
C16H12N2O3 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
3-[(3-methylphenyl)diazenyl]chromene-2,4-dione |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)17-18-14-15(19)12-7-2-3-8-13(12)21-16(14)20/h2-9,14H,1H3 |
Clave InChI |
XCEYKCWOVRYTDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2C(=O)C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
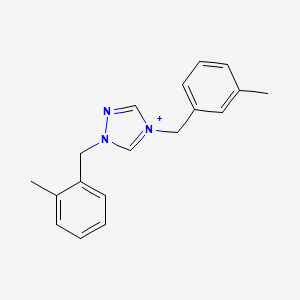
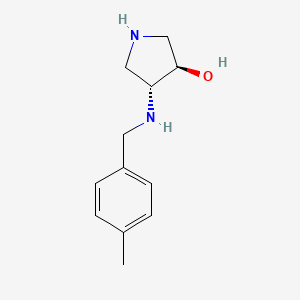
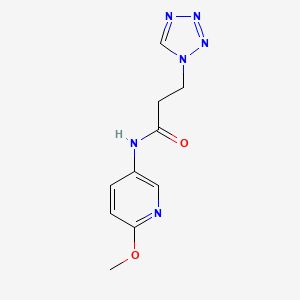

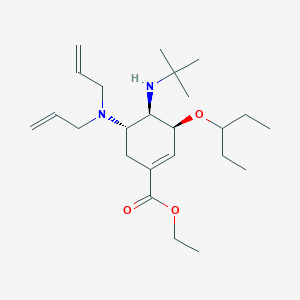
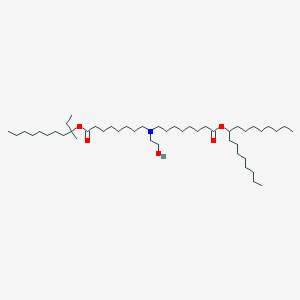
![N-{4-chloro-3-[(2-ethoxyanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13368397.png)

